molecular formula C17H15Cl2NO3 B2631750 (2E)-N-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide CAS No. 54669-20-4

(2E)-N-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No. B2631750
CAS RN: 54669-20-4
M. Wt: 352.21
InChI Key: WWDGTKSANFSXQZ-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, also known as DCP-LA, is a synthetic compound that belongs to the family of N-acyl amino acids. It was first synthesized in 1996 by researchers at the University of Tokyo, Japan. Since then, DCP-LA has been the subject of many scientific studies due to its potential therapeutic applications.

Scientific Research Applications

Antibacterial and Antimicrobial Efficacy

A study on a series of N-arylcinnamamides, including (2E)-N-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, revealed notable antibacterial properties. These compounds were evaluated for their effectiveness against gram-positive bacteria and mycobacterial strains, showing high antibacterial efficacy compared to clinically used drugs such as ampicillin, isoniazid, and rifampicin. Particularly, derivatives of this compound exhibited significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), highlighting its potential in addressing antibiotic resistance challenges (Strharsky et al., 2022).

Antiviral Potential

The compound SBI-0090799, structurally related to (2E)-N-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, was identified as a potent inhibitor of Zika virus (ZIKV) replication. This study highlights the compound's mechanism of action, which involves blocking the formation of the viral replication compartment, offering insights into its potential application in developing treatments for ZIKV and other viral infections (Riva et al., 2021).

Synthesis and Characterization Studies

Research focusing on the synthesis and characterization of compounds related to (2E)-N-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide provides valuable insights into their chemical properties and potential applications. One study detailed the successful synthesis and spectral characterization of derivatives, paving the way for further investigation into their biological activities and applications (Tayade & Waghmare, 2016).

Molecular Properties and Nonlinear Optical (NLO) Properties

Another study focused on the synthesis, single crystal structure, and spectroscopic characterization of a compound closely related to (2E)-N-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide. This research revealed important molecular properties, including nonlinear optical (NLO) properties, demonstrating the compound's potential in materials science applications (Kumar et al., 2016).

properties

IUPAC Name

(E)-N-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-22-15-7-3-11(9-16(15)23-2)4-8-17(21)20-12-5-6-13(18)14(19)10-12/h3-10H,1-2H3,(H,20,21)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDGTKSANFSXQZ-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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